4-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-ethoxy-6-nitrophenyl morpholine-4-carboxylate
Overview
Description
4-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-ethoxy-6-nitrophenyl morpholine-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-ethoxy-6-nitrophenyl morpholine-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the synthesis might start with the formation of the chromen-4-yl core, followed by the introduction of the furan, cyano, and amino groups through subsequent reactions. The final step often involves the coupling of the morpholine-4-carboxylate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
4-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-ethoxy-6-nitrophenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its various functional groups may interact with biological targets, leading to potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structure suggests potential activity against certain diseases, making it a subject of interest for medicinal chemists.
Industry
In industry, the compound’s unique properties could be exploited for the development of new materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-ethoxy-6-nitrophenyl morpholine-4-carboxylate involves its interaction with molecular targets in biological systems. The compound’s various functional groups allow it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-4-yl derivatives, furan-containing molecules, and morpholine-based compounds. These compounds share structural features with 4-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-ethoxy-6-nitrophenyl morpholine-4-carboxylate but may differ in their specific functional groups or overall structure.
Uniqueness
What sets this compound apart is its combination of multiple functional groups in a single molecule
Properties
IUPAC Name |
[4-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydrochromen-4-yl]-2-ethoxy-6-nitrophenyl] morpholine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O9/c1-2-37-22-13-16(10-18(31(34)35)25(22)40-27(33)30-5-8-36-9-6-30)23-17(14-28)26(29)39-21-12-15(11-19(32)24(21)23)20-4-3-7-38-20/h3-4,7,10,13,15,23H,2,5-6,8-9,11-12,29H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBHPCQKMPGMQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC(=O)N2CCOCC2)[N+](=O)[O-])C3C(=C(OC4=C3C(=O)CC(C4)C5=CC=CO5)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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